2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-10-16(22-18(21-13)15-3-4-15)19-11-14-2-5-17(20-12-14)23-6-8-24-9-7-23/h2,5,10,12,15H,3-4,6-9,11H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARLHXPVRWZTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NCC3=CN=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Malononitrile Derivatives
The pyrimidine ring is constructed via cyclocondensation of malononitrile with thiourea derivatives. In a representative procedure (Patent CN102399193A), N,N-dimethyl-S,S-dimethyldithiocarbonate reacts with malononitrile in alkaline ethanol to form 1-methylthio-1-cyanoamino-2,2-dicyanoethylene alkali metal salt. Subsequent hydrolysis with HCl yields 2-chloro-4-amino-5-cyano-6-methylthiopyrimidine, a precursor for further functionalization.
Morpholinopyridine-Methylamine Synthesis
Preparation of 6-Morpholinopyridin-3-yl)Methylamine
The morpholine-substituted pyridine component is synthesized via nucleophilic aromatic substitution. In Patent WO2021074138A1, 2-chloro-5-nitropyridine reacts with morpholine in DMF at 120°C for 12 hours to form 6-morpholino-3-nitropyridine. Reduction with H₂/Pd-C in ethanol yields 3-amino-6-morpholinopyridine, which is then methylated using formaldehyde and NaBH₃CN to produce (6-morpholinopyridin-3-yl)methylamine (85% yield).
Coupling Strategies
Buchwald-Hartwig Amination
The final coupling of the pyrimidine and morpholinopyridine components employs a palladium-catalyzed amination. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 24 hours, 2-cyclopropyl-6-methyl-4-chloropyrimidine reacts with (6-morpholinopyridin-3-yl)methylamine to afford the target compound in 72% yield.
Reductive Amination Alternative
An alternative route involves reductive amination of 4-amino-2-cyclopropyl-6-methylpyrimidine with 6-morpholinonicotinaldehyde using NaBH₃CN in methanol (0°C to RT, 6 hours). This method yields 65% product but requires purification via silica gel chromatography.
Optimization and Characterization
Reaction Condition Optimization
- Temperature : Higher temperatures (100–120°C) improve coupling efficiency but risk decomposition.
- Catalysts : Pd(OAc)₂/Xantphos outperforms other catalysts (e.g., Pd₂(dba)₃) in minimizing side products.
- Solvents : Polar aprotic solvents (DMF, dioxane) enhance solubility, while ethanol reduces reaction rates.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.95 (d, J = 2.4 Hz, 1H, pyridine-H), 6.75 (d, J = 2.4 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH₂NH), 3.75–3.70 (m, 4H, morpholine-OCH₂), 2.55–2.50 (m, 4H, morpholine-NCH₂), 2.30 (s, 3H, CH₃), 1.95–1.85 (m, 1H, cyclopropane-CH), 1.10–1.00 (m, 4H, cyclopropane-CH₂).
- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Antimalarial Activity: Trisubstituted pyrimidines in demonstrate potent antimalarial activity, with morpholine groups contributing to target binding.
- Kinase Inhibition: Pyrido[3,2-d]pyrimidines () and morpholine-containing derivatives () are reported as kinase inhibitors. The target’s morpholinopyridinyl group may align with such applications, warranting enzymatic assays .
Biological Activity
2-Cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potentials, and various applications.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a pyrimidine core with cyclopropyl, methyl, and morpholinopyridinyl substituents. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines, the compound demonstrated notable inhibitory effects on cell proliferation.
| Cell Line | Inhibition (%) |
|---|---|
| Breast Cancer (T-47D) | 60% |
| Prostate Cancer | 40% |
| Renal Cancer | 45% |
| Leukemia (MOLT-4) | 55% |
These results suggest that the compound may interfere with critical cellular processes such as DNA replication and cell cycle progression, particularly in sensitive cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as a V600EBRAF inhibitor, which is critical in certain melanoma cases. In vitro assays revealed that it could effectively inhibit V600EBRAF at concentrations as low as 1 µM .
Case Studies
- V600EBRAF Inhibition : In a study focused on designing inhibitors for V600EBRAF, compounds structurally similar to this compound were synthesized and tested. The results indicated that these compounds could significantly inhibit the enzyme's activity, leading to reduced proliferation in melanoma cells .
- Cell Cycle Analysis : Further investigations into the effects of this compound on cell cycle dynamics showed an increase in the S-phase population among treated cells, indicating a halt in DNA synthesis. This effect was characterized by flow cytometry analysis after treatment with the compound .
Applications in Medicine
Given its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, particularly cancers driven by specific genetic mutations such as BRAF mutations.
Q & A
Q. Table 1: Representative Reaction Conditions for Pyrimidin-Amine Synthesis
| Reactant | Catalyst/Solvent | Reflux Time | Yield (%) | Purification Method |
|---|---|---|---|---|
| (E)-Enone derivatives | LiOH/EtOH:H₂O | 4–5 h | 60–75 | Column chromatography |
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
Critical techniques include:
- FT-IR : Amine N-H stretches (3355–3459 cm⁻¹), aromatic C-H (3060 cm⁻¹), and morpholine C-O-C (1229 cm⁻¹) .
- ¹H/¹³C NMR : Morpholine protons (δ 3.33–3.89 ppm), pyrimidine NH₂ (δ ~5.25 ppm), and aromatic protons (δ 7.20–8.12 ppm). ¹³C signals for morpholine carbons appear at δ 46.3 (N(CH₂)) and 67.3 (O(CH₂)) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 469.94 for analogs) confirm molecular weight .
Advanced: How can researchers optimize synthetic yield when scaling up production of this compound?
Answer:
Key optimization strategies:
- Molar Ratios : Maintain a 1:1 ratio of enone to guanidine nitrate to minimize side reactions.
- Catalyst Loading : Increase LiOH concentration (e.g., 5 mol equivalents) to accelerate cyclization .
- Purification : Use gradient elution (ethyl acetate/petroleum ether) to resolve structurally similar byproducts.
- Reaction Monitoring : TLC or HPLC tracking ensures completion before workup to prevent decomposition .
Advanced: What computational tools are available to predict reaction pathways or troubleshoot synthetic challenges?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by predicting optimal conditions (e.g., solvent polarity, temperature) and identifying side-reaction pathways. This method has been validated for complex heterocycles, including morpholine-containing systems .
Q. Table 2: Comparison of Experimental vs. Computational Yield Predictions
| Parameter | Experimental Yield (%) | Predicted Yield (%) | Deviation (%) |
|---|---|---|---|
| Standard Conditions | 65 | 68 | +4.6 |
| Optimized Catalyst | 78 | 75 | -3.8 |
Advanced: How should researchers resolve contradictions in spectral data (e.g., merged NMR signals or unexpected IR peaks)?
Answer:
- NMR Signal Merging : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons. For example, H-5 in pyrimidine may merge with aryl signals; deuteration or variable-temperature NMR can clarify splitting .
- IR Anomalies : Compare with reference spectra of analogs. Unassigned peaks (e.g., 928 cm⁻¹) may arise from morpholine ring vibrations or solvent interactions .
- Dynamic Effects : Probe for tautomerism or rotameric equilibria (e.g., NH₂ rotation) via NOESY or EXSY experiments .
Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for biological testing?
Answer:
- Analog Synthesis : Modify substituents (e.g., cyclopropyl vs. methyl) and evaluate antimicrobial or enzyme inhibition activity .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., kinase domains).
- Pharmacophore Mapping : Identify critical moieties (e.g., morpholine’s hydrogen-bond acceptor sites) using software like Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
